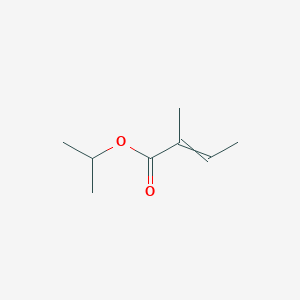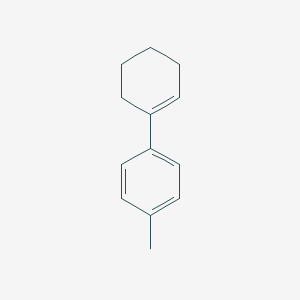
1-(4-Tolyl)-1-cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Tolyl)-1-cyclohexene, commonly known as TC, is a colorless liquid that belongs to the family of organic compounds known as cycloalkenes. It is a versatile compound that has been widely used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of TC is not well understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in various chemical reactions. TC has also been shown to undergo various chemical transformations, including hydrogenation, oxidation, and epoxidation.
Biochemical And Physiological Effects
TC has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a mutagen or a carcinogen. TC has also been shown to have anticonvulsant activity in animal models, indicating its potential as a therapeutic agent for neurological disorders.
Advantages And Limitations For Lab Experiments
TC has several advantages for use in lab experiments. It is readily available, easy to handle, and has a relatively low cost. TC is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, TC has some limitations, including its low solubility in water and its tendency to polymerize under certain conditions. These limitations can be overcome by modifying the reaction conditions and using appropriate solvents.
Future Directions
There are several future directions for research on TC. One potential direction is to explore its potential as a therapeutic agent for neurological disorders. Another direction is to study its reactivity in various chemical reactions and its potential applications in organic synthesis. Additionally, the development of new synthetic methods for TC and its derivatives could lead to the discovery of new compounds with unique properties and potential applications.
Synthesis Methods
The synthesis of TC involves the reaction of cyclohexene with p-toluenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through an elimination-addition mechanism, resulting in the formation of TC as the major product. The yield of TC can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Scientific Research Applications
TC has been widely used in scientific research due to its unique properties and potential applications. It has been used as a ligand in organometallic chemistry, as a starting material for the synthesis of various compounds, and as a probe for studying enzyme kinetics. TC has also been used as a model compound for studying the reactivity of cycloalkenes in various chemical reactions.
properties
CAS RN |
1821-23-4 |
|---|---|
Product Name |
1-(4-Tolyl)-1-cyclohexene |
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)-4-methylbenzene |
InChI |
InChI=1S/C13H16/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h5,7-10H,2-4,6H2,1H3 |
InChI Key |
YAOVYZVTIFLTSH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CCCCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CCCCC2 |
Other CAS RN |
1821-23-4 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



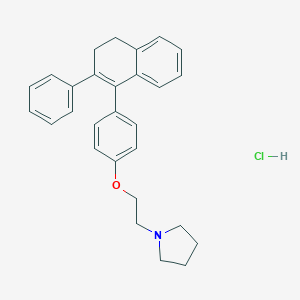

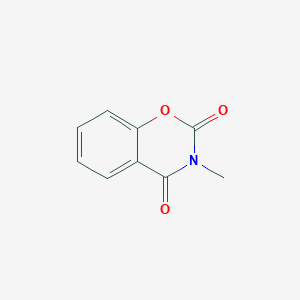
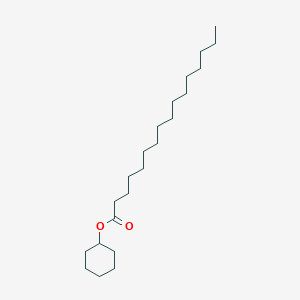
![methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B167584.png)

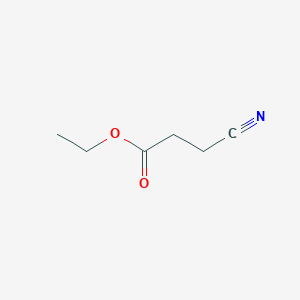
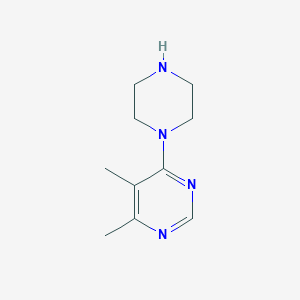
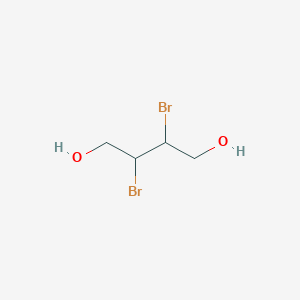
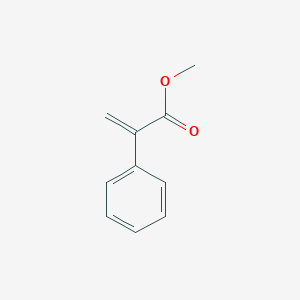
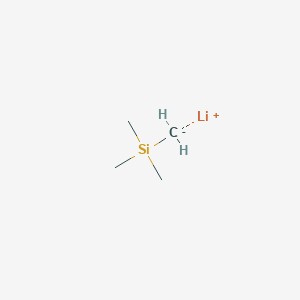
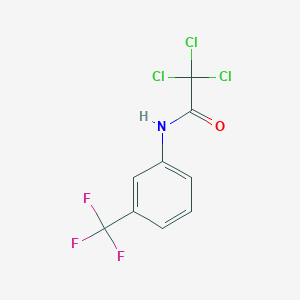
![Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester](/img/structure/B167596.png)
